molecular formula C8H4BrF5O2 B1409446 1-Bromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene CAS No. 1804401-88-4

1-Bromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene

Cat. No. B1409446
M. Wt: 307.01 g/mol
InChI Key: QYMXFZVXUIZQLT-UHFFFAOYSA-N
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Description

“1-Bromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C8H4BrF5O2 . It has a molecular weight of 307.01 . This compound is used in chemical processing, extraction, and separation of chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Bromo-4-(trifluoromethoxy)benzene can be prepared from (trifluoromethoxy)benzene . Another compound, 1-Bromo-3-(trifluoromethoxy)benzene, undergoes a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .


Molecular Structure Analysis

The molecular structure of “1-Bromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene” consists of a benzene ring substituted with bromo, difluoromethoxy, and trifluoromethoxy groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .


Physical And Chemical Properties Analysis

This compound is a clear colorless to yellow liquid . It has a refractive index of 1.4475-1.4515 at 20°C . The density of this compound is 1.631 g/mL at 25°C .

Safety And Hazards

As with all chemicals, “1-Bromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene” should be handled with care. It should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . It should be stored away from strong oxidizing agents . It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-4-(difluoromethoxy)-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O2/c9-5-3-4(15-7(10)11)1-2-6(5)16-8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMXFZVXUIZQLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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